Promestrienum

Description

Historical Perspectives on Synthetic Estrogen Analog Research

The field of synthetic estrogen analog research emerged from foundational discoveries in endocrinology during the early 20th century. After the isolation and structural determination of the primary natural estrogens—estrone (B1671321), estradiol (B170435), and estriol (B74026)—in the 1930s, a significant challenge became apparent: these natural hormones were poorly absorbed and rapidly inactivated when administered orally, limiting their therapeutic utility. tandfonline.comkup.at This obstacle spurred a scientific pursuit to synthesize modified, orally active estrogenic compounds. tandfonline.com

A major breakthrough occurred in 1937 with the synthesis of ethinyl-estradiol, an orally effective estrogen that remains a key component in many hormonal preparations today. tandfonline.comkup.at Parallel to this, research in the 1940s led to methods for large-scale production of steroid hormones, often from plant-derived precursors, which was a critical step for making these compounds widely available for clinical and research purposes. tandfonline.compbs.org The development of various synthetic estrogens and progestins throughout the mid-20th century was driven by the goal of creating molecules with specific activities and improved characteristics over their natural counterparts. oup.comnih.gov

Within this context, the development of Promestrienum in the 1970s represented a targeted approach to hormone modification. wikipedia.org The research focus had evolved from achieving systemic effects to designing molecules for specific, localized action. The creation of this compound, an etherified derivative of estradiol, was intended to limit the hormone's action to the site of application, thereby avoiding the widespread systemic effects associated with other synthetic estrogens. patsnap.compatsnap.com

Table 1: Key Milestones in Synthetic Estrogen Research

| Period | Key Development | Scientific Significance |

|---|---|---|

| 1930s | Isolation and synthesis of the three main natural estrogens (estrone, estradiol, estriol). tandfonline.com | Established the foundational structures for steroid hormone research. |

| 1937 | Synthesis of ethinyl-estradiol. tandfonline.comkup.at | Provided the first potent, orally active synthetic estrogen, overcoming the limitations of natural estrogens. |

| 1940s | Development of methods for large-scale production of steroid hormones. pbs.org | Enabled the mass production of synthetic hormones, making them accessible for widespread research and use. |

| 1950s-1960s | A variety of synthetic progestins and estrogens were developed. nih.gov | Expanded the range of hormonal tools with different potencies and properties. |

| 1974 | Introduction of this compound. wikipedia.org | Represented a shift towards creating synthetic analogs designed specifically for localized therapeutic action with minimal systemic effects. |

Conceptual Framework of this compound within Steroid Hormone Biology

This compound is conceptually understood as a synthetic, site-specific estrogen analog within the broader classification of steroid hormones. Steroid hormones are a class of lipids derived from cholesterol that act as signaling molecules. britannica.comvedantu.com They typically function by diffusing across the cell membrane to bind with specific intracellular receptors, namely nuclear receptors. ebsco.comyoutube.com This hormone-receptor complex then binds to specific DNA sequences, known as hormone-responsive elements, to modulate the transcription of target genes. vedantu.comyoutube.com

This compound's mechanism of action adheres to this fundamental principle by acting as a ligand for estrogen receptors (ERs), of which there are two main subtypes, ERα and ERβ. patsnap.compatsnap.commdpi.com Upon binding, it mimics the action of the body's primary natural estrogen, 17β-estradiol, initiating a cascade of biological effects aimed at restoring tissue structure and function in estrogen-deficient environments. patsnap.com

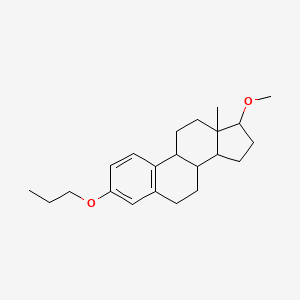

The defining characteristic of this compound is its chemical structure: it is an estradiol molecule modified by the addition of a propyl ether group at the C3 position and a methyl ether group at the C17β position. nih.govwikipedia.org These etherifications are critical to its biological profile. They increase the lipophilicity and decrease the polarity of the molecule, which is believed to limit its penetration through the basal membrane and subsequent entry into systemic circulation. researchgate.netgoogle.com Furthermore, the ether linkages are thought to offer protection against rapid metabolic degradation in the liver. nih.gov

This molecular design results in a compound that exerts its estrogenic effects predominantly at the local tissue level. alessandragraziottin.it Research studies have confirmed that, unlike many other estrogens, the systemic absorption of this compound is minimal. researchgate.net Comparative studies have shown that while it effectively improves local markers of estrogen activity, it does not significantly alter systemic levels of key hormones such as estradiol, follicle-stimulating hormone (FSH), or luteinizing hormone (LH). researchgate.net However, despite its low systemic activity, in vitro studies have shown that Promestriene (B22492) can stimulate estrogen-responsive genes, such as GREB1, in estrogen receptor-positive breast cancer cell lines, indicating it retains the potential to activate estrogen signaling pathways at the cellular level. scirp.org

Table 2: Comparative Profile of Estradiol and this compound

| Feature | Estradiol | This compound |

|---|---|---|

| Compound Type | Natural steroid hormone. britannica.com | Synthetic steroid; diether derivative of estradiol. nih.govwikipedia.org |

| Chemical Name | (17β)-Estra-1,3,5(10)-triene-3,17-diol | 17β-Methoxy-3-propoxyestra-1,3,5(10)-triene. wikipedia.org |

| Receptor Target | Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). mdpi.com | Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). patsnap.com |

| Primary Mechanism | Binds to intracellular estrogen receptors, modulating gene transcription systemically. ebsco.comyoutube.com | Binds to local estrogen receptors, modulating gene transcription with minimal systemic absorption. patsnap.compatsnap.com |

| Key Structural Feature | Phenolic hydroxyl group at C3 and secondary alcohol at C17β. nih.gov | Propoxy group at C3 and methoxy (B1213986) group at C17β. wikipedia.org |

| Biological Profile | Potent systemic estrogenic effects. britannica.com | Predominantly local estrogenic effects with negligible systemic hormonal impact. researchgate.netalessandragraziottin.it |

Structure

3D Structure

Properties

IUPAC Name |

17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWKNLFTJBHTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860566 | |

| Record name | 17-Methoxy-3-propoxyestra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Analog Classification

Structural Differences

The primary structural differences between Promestrienum and endogenous estrogens are the modifications at the C3 and C17 positions.

Estradiol (B170435): This is the most potent endogenous estrogen and has hydroxyl (-OH) groups at both the C3 and C17β positions. nbinno.comresearchgate.net

Estrone (B1671321): Estrone has a hydroxyl group at the C3 position and a ketone group (=O) at the C17 position. wikipedia.orglkouniv.ac.inchemicalbook.com

Estriol (B74026): Estriol is characterized by the presence of three hydroxyl groups, located at the C3, C16α, and C17β positions. nist.govwikipedia.orgguidechem.com

This compound: In contrast, this compound has a propoxy group (-O-CH2CH2CH3) at the C3 position and a methoxy (B1213986) group (-O-CH3) at the 17β position. These ether linkages replace the hydroxyl groups found in estradiol.

These differences in functional groups lead to variations in polarity, receptor binding affinity, and metabolic pathways. The ether modifications in this compound are a key factor in its pharmacological profile.

Table 1: Comparison of Structural Features

| Compound | C3 Functional Group | C17 Functional Group | C16 Functional Group |

| This compound | Propoxy (-O-CH2CH2CH3) | Methoxy (-O-CH3) | None |

| Estradiol | Hydroxyl (-OH) | Hydroxyl (-OH) | None |

| Estrone | Hydroxyl (-OH) | Ketone (=O) | None |

| Estriol | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C22H32O2 | 328.5 |

| Estradiol | C18H24O2 | 272.38 |

| Estrone | C18H22O2 | 270.37 |

| Estriol | C18H24O3 | 288.38 |

Mechanism of Action at the Molecular and Cellular Level

Estrogen Receptor Interactions and Ligand Binding

The initial step in Promestrienum's mechanism of action is its binding to estrogen receptors (ERs), which are members of the nuclear receptor superfamily that function as ligand-activated transcription factors. nih.gov This interaction is the gateway to its physiological effects.

Upon binding of an agonist like this compound to the ligand-binding domain (LBD) of an estrogen receptor, the receptor undergoes a critical conformational change. nih.gov This structural shift is essential for its activation. A key event in this process is the repositioning of a flexible helical region known as Helix 12 (H12), which acts as a molecular switch. nih.govresearchgate.net In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a specific surface that is recognized by coactivator proteins. nih.govnih.gov This coactivator-binding surface is crucial for the assembly of the transcriptional machinery required to regulate gene expression. nih.gov While this is the established general mechanism for ER activation, specific crystallographic or biophysical studies detailing the precise conformational state of the ER LBD when bound specifically to this compound are not currently available.

Genomic and Non-Genomic Signaling Pathways

Estrogenic signaling is broadly divided into two categories: genomic and non-genomic pathways. The genomic pathway involves the direct regulation of gene transcription in the nucleus and occurs over hours to days. The non-genomic pathway involves rapid, membrane-initiated signals that activate cytoplasmic kinase cascades within seconds to minutes. researchgate.netresearchgate.net

The classical, or genomic, pathway is the primary mechanism of action for estrogen receptors. After ligand binding and conformational change, the ER-Promestrienum complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. researchgate.net This binding initiates the recruitment of coactivators and the general transcription apparatus, leading to the modulation of gene expression.

A key estrogen-responsive target gene is GREB1 (Growth Regulation by Estrogen in Breast Cancer 1). Research conducted on estrogen receptor-positive (ER+) breast cancer cell lines has demonstrated that this compound can significantly stimulate the expression of GREB1 mRNA. This effect is particularly notable under estrogen-deprived conditions. In cell lines such as MCF-7 and T-47D, low concentrations of this compound (2-10 pg/ml) induced GREB1 expression to levels significantly higher than those achieved with estradiol (B170435). researchgate.net In the BT-474 cell line, the induction was comparable to that of estradiol. researchgate.net These findings confirm that this compound can act as a potent agonist to drive the transcription of estrogen-regulated genes through the genomic pathway.

| Cell Line | This compound Concentration | Observed GREB1 Expression Level Compared to Estradiol |

|---|---|---|

| MCF-7 | 2 - 10 pg/ml | Significantly Higher |

| T-47D | 2 - 10 pg/ml | Significantly Higher |

| BT-474 | 2 - 10 pg/ml | Equal to Estradiol |

By regulating gene expression, this compound influences fundamental cellular processes, including proliferation and differentiation. Its therapeutic effect in treating vaginal atrophy is a direct result of stimulating the proliferation and differentiation of the vaginal epithelium, restoring its thickness and function. researchgate.net

However, its effect on proliferation can be context-dependent. In studies using ER+ breast cancer cell lines (MCF-7, T-47D, and BT-474) under estrogen-replete conditions, this compound did not stimulate cellular proliferation, even at high concentrations. researchgate.net This suggests that in an environment with sufficient endogenous estrogen, this compound may not have a significant mitogenic effect on these cells. Nonetheless, its demonstrated ability to strongly induce pro-proliferative genes like GREB1, especially in low-estrogen environments, indicates a potential to support estrogen-like cell signaling that could influence cell growth. researchgate.net

Regarding differentiation, estrogens are known to guide the developmental fate of various cells. For instance, estradiol can direct the differentiation of human fallopian tube epithelial cells towards a ciliated cell phenotype and increase the expression of stemness markers. nih.gov The action of this compound in promoting the regeneration and maturation of the vaginal epithelium is a clear example of its role in modulating cellular differentiation pathways.

DNA replication licensing is a tightly regulated process that ensures the genome is duplicated exactly once per cell cycle. This process involves the sequential assembly of a pre-replication complex (pre-RC) at origins of replication during the G1 phase. Key proteins in this mechanism include the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the Minichromosome Maintenance (MCM) protein complex. nih.govfreeshell.orgmdpi.com The loading of the MCM helicase onto DNA, facilitated by Cdt1, is the definitive step that "licenses" an origin for replication. nih.govnih.gov While the influence of steroid hormones like estradiol and progesterone (B1679170) on these licensing factors has been investigated, there is currently no specific research in the available scientific literature that directly examines the influence of this compound on DNA replication licensing mechanisms or its interaction with key licensing proteins such as Cdt1 or the MCM complex.

Crosstalk with Other Nuclear Receptor Systems (e.g., Progesterone Receptor)

The interaction between estrogen and progesterone signaling pathways is a critical aspect of endocrine regulation in hormone-responsive tissues. This crosstalk is primarily mediated by the interplay between their respective nuclear receptors, the Estrogen Receptor (ER) and the Progesterone Receptor (PR). While Promestriene (B22492) is known to exert its effects through the activation of estrogen receptors, specific detailed research on its direct role in modulating the progesterone receptor system is not extensively documented in the available scientific literature. patsnap.com However, the well-established mechanisms of ER and PR crosstalk provide a foundational framework for understanding the potential interactions following the activation of ER by an estrogenic compound like Promestriene.

The expression of the progesterone receptor itself is a classic example of this interplay, as the PR gene is a well-known target for transcriptional activation by the Estrogen Receptor. nih.govdovepress.comresearchgate.net This regulation forms the basis of the clinical use of PR expression as a biomarker for a functional ER signaling pathway in contexts such as breast cancer. nih.gov

At the molecular level, the crosstalk extends beyond the regulation of PR expression to direct and indirect interactions between the two receptors, which can modulate their transcriptional activities. nih.gov The activation of PR by its ligand can lead to a physical association with the ER, which in turn redirects ER's binding to chromatin. This can result in a unique gene expression program that is distinct from that induced by estrogen alone. nih.gov This interaction can be either synergistic or antagonistic, depending on the specific hormonal ligand, the cellular context, and the target gene promoter. nih.govnih.gov

The mechanisms governing this complex interaction are multifaceted and can be broadly categorized as follows:

Direct Receptor Interaction: Activated PR can form a protein complex with ER. This association can influence the recruitment of co-activators or co-repressors to the transcriptional machinery, thereby altering gene expression. embopress.org For instance, the B isoform of the progesterone receptor (PR-B) can associate with ER, and this complex is crucial for the activation of certain signaling pathways, such as the Src/p21ras/Erk pathway, by progestins. embopress.org

Competition for Co-regulators: Both ER and PR, being members of the nuclear receptor superfamily, utilize a common pool of transcriptional co-regulators (co-activators and co-repressors) to enact their effects on gene transcription. nih.gov The activation of one receptor can lead to the sequestration of these limited co-regulators, thereby diminishing the transcriptional capacity of the other.

Transcriptional Repression: Ligand-activated PR isoforms can suppress estradiol-stimulated ER activity. nih.gov This repression is dependent on the specific PR isoform (PR-A or PR-B), the progestin ligand, the cellular environment, and the specific gene promoter. nih.gov In some contexts, elevated levels of PR-B can lead to the downregulation of ERα gene expression by recruiting a repressor complex to the ERα gene promoter. nih.gov

Non-Genomic Signaling Pathway Modulation: Crosstalk can also occur through rapid, non-genomic signaling cascades. Progestins can activate pathways like the MAP kinase pathway, which in turn can phosphorylate and modulate the activity of ER and its associated proteins, even in the absence of an estrogenic ligand. embopress.org

These interactions underscore a complex regulatory network where the signaling output of one receptor is finely tuned by the activity of the other. In tissues where both receptors are expressed, the ultimate physiological response to an estrogenic stimulus like Promestriene would likely be influenced by the concurrent signaling status of the progesterone receptor system. Progesterone signaling can attenuate estrogen-dependent gene responses and inhibit estrogen-stimulated growth in endometrial cells, highlighting the antagonistic aspect of this crosstalk in certain tissues. nih.govmdpi.com

The following table summarizes key research findings on the general mechanisms of crosstalk between the Estrogen Receptor and Progesterone Receptor systems. It is important to note that these studies were conducted using ligands such as estradiol and various progestins, and specific data for Promestriene is not available.

| Interaction Mechanism | Key Finding | Consequence of Interaction | Relevant Cell/Tissue Models |

| Direct Protein Association | Progesterone Receptor B (PR-B) physically associates with Estrogen Receptor (ER). embopress.org | This association is required for progestin-mediated activation of the Src/p21ras/Erk signaling pathway. embopress.org | Breast Cancer Cells (T47D), Cos-7 Cells embopress.org |

| Transcriptional Regulation | Progesterone Receptor (PR) is an estrogen-regulated gene. nih.govdovepress.com | PR expression is a clinical marker for functional ER activity. nih.gov | Breast Malignancies nih.gov |

| Modulation of ER Activity | Liganded PR-A and PR-B can suppress estradiol-stimulated ER transcriptional activity. nih.gov | The degree of repression is dependent on the PR isoform, ligand, promoter, and cell type. nih.gov | General Target Cells nih.gov |

| Chromatin Binding Redirection | Progesterone treatment redirects ERα chromatin binding events. nih.gov | Leads to a unique gene expression profile and can attenuate estrogen-stimulated growth. nih.gov | Endometrial Epithelial Organoids nih.gov |

| Gene-Specific Repression | Overexpression of PR-B can down-regulate ERα mRNA and protein levels. nih.gov | Repression of estrogen-regulated genes such as insulin (B600854) receptor substrate 1 and cyclin D1. nih.gov | Breast Cancer Cells (MCF-7) nih.gov |

Cellular and Tissue Specific Pharmacodynamics in Preclinical Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies using cultured cell lines have been instrumental in dissecting the molecular mechanisms underlying Promestriene's biological activity, particularly its interaction with estrogen signaling pathways.

To investigate the estrogenic potential of Promestriene (B22492), researchers have utilized well-characterized estrogen receptor-positive (ER+) breast cancer cell lines. These include the MCF-7, T-47D, and BT-474 cell lines, all of which are known to express estrogen receptors and exhibit responses to estrogenic compounds. nih.govnih.gov The use of these cell lines provides a controlled environment to study direct cellular responses to Promestriene and to assess its ability to modulate estrogen-responsive gene expression. nih.govubi.pt

The expression of estrogen receptor (ER) isoforms, including ERα and ERβ, and their splice variants can vary among these cell lines. For instance, ER-positive cell lines like MCF-7 and T-47D express wild-type ERα, as well as ERα Δ3, Δ5, and Δ7 spliced variants. scirp.org The specific profile of ER expression in these cells is a critical factor in determining their responsiveness to estrogenic compounds like Promestriene.

Studies analyzing the cellular responses to Promestriene in these ER+ cell lines have yielded significant findings. In estrogen-replete conditions, Promestriene did not demonstrate a significant stimulatory effect on the proliferation of MCF-7, T-47D, or BT-474 cells, even at high concentrations. nih.govnih.govubi.pt

However, under conditions of estrogen deprivation, which can be experimentally induced to mimic the hormonal environment in certain therapeutic contexts, low concentrations of Promestriene were found to stimulate the expression of GREB1 (Growth Regulation by Estrogen in Breast Cancer 1), an estrogen-responsive gene. nih.govubi.pt This effect was observed in all three cell lines (MCF-7, T-47D, and BT-474) at levels comparable to or even higher than that induced by estradiol (B170435). nih.govubi.pt For example, in MCF-7 cells, a low dose of Promestriene significantly promoted GREB1 mRNA expression, more so than estradiol. nih.govcreative-biolabs.com In BT-474 cells, Promestriene's effect on GREB1 expression was similar to estradiol at very low concentrations, but significantly greater at slightly higher, yet still low, concentrations in estrogen-rich conditions. nih.govcreative-biolabs.com Similarly, T-47D cells showed a significant response to Promestriene in terms of GREB1 expression compared to estradiol under both estrogen-replete and depleted conditions. nih.govcreative-biolabs.com

These findings suggest that Promestriene possesses the ability to activate estrogen-like signaling pathways at the cellular level, particularly in an estrogen-deprived environment. nih.govubi.pt The mechanism is believed to involve the binding and activation of estrogen receptors, leading to the transcription of estrogen-responsive genes. researchgate.net

| Cell Line | Condition | Effect on Proliferation | Effect on GREB1 Expression | Reference |

|---|---|---|---|---|

| MCF-7 | Estrogen-Replete | No significant stimulation | Significantly higher than estradiol at low doses | nih.govnih.govubi.pt |

| MCF-7 | Estrogen-Deprived | Not significantly different from low-dose estradiol | Did not stimulate at low doses (2-10pg/ml) in one study | nih.gov |

| T-47D | Estrogen-Replete | No significant stimulation | Significantly higher than estradiol at low doses | nih.govubi.pt |

| T-47D | Estrogen-Deprived | Proliferated in response to Promestriene | Significantly stimulated compared to estradiol at low doses | nih.govnih.gov |

| BT-474 | Estrogen-Replete | No significant stimulation | Equal to estradiol at very low doses, significantly more at slightly higher low doses | nih.govubi.pt |

| BT-474 | Estrogen-Deprived | Proliferated in response to Promestriene | Stimulated to levels equal to that induced by estradiol | nih.govnih.gov |

Animal Model Investigations of Promestriene Pharmacodynamics

Animal models, particularly rodents, have been crucial for evaluating the in vivo effects of Promestriene on specific tissues and for understanding its broader physiological actions.

Rodent models are widely used in the study of hormone action due to the well-characterized nature of their reproductive cycles and the ability to surgically manipulate their hormonal status. researchgate.net Ovariectomy (OVX) in rats is a common and effective method to create a state of estrogen deficiency, thereby mimicking postmenopausal conditions and allowing for the study of hormone replacement therapies. researchgate.netresearchgate.net These models are valuable for assessing the efficacy of compounds like Promestriene in treating conditions such as vaginal atrophy. researchgate.net The rat OVX model is considered suitable for screening vaginal preparations and monitoring their therapeutic effects. researchgate.net

In ovariectomized rat models of vaginal atrophy, the administration of Promestriene has been shown to improve the symptoms of this condition. researchgate.net Histological analysis of vaginal tissue from these rats revealed that Promestriene treatment led to an improvement in vaginal histomorphology. researchgate.net Specifically, it has been shown to reverse atrophic changes in the vaginal epithelium. nih.govahrq.gov

Furthermore, studies have demonstrated that Promestriene upregulates the expression of estrogen receptor-α (ERα) protein in the vaginal tissue of these animals. researchgate.net In a comparative study, Promestriene (as Colpotrofin®) was effective in the cytological reversal of vaginal atrophy in ovariectomized rats and produced a significant increase in uterine weight, as well as myometrial and endometrial thickness, suggesting estrogenic activity in these tissues. nih.govahrq.gov

| Animal Model | Condition | Tissue | Observed Effect of Promestriene | Reference |

|---|---|---|---|---|

| Ovariectomized Rat | Vaginal Atrophy | Vagina | Improved histomorphology, reversal of atrophy, increased ERα expression | researchgate.netnih.govahrq.gov |

| Ovariectomized Rat | Vaginal Atrophy | Uterus | Increased uterine weight, increased myometrial and endometrial thickness | nih.govahrq.gov |

When extrapolating preclinical findings to humans, it is essential to consider the anatomical, physiological, and genetic differences between animal species. nih.gov While rodent models are valuable, they have limitations. nih.gov For instance, the estrous cycle in rodents differs significantly from the human menstrual cycle. google.com

Non-rodent models, such as rabbits and non-human primates, are also used in preclinical research to provide a more comprehensive understanding of a drug's effects. nih.gov Rabbits have been used to assess the local tolerance of vaginally administered hormonal treatments. creative-biolabs.com A study involving a combination product containing Promestriene used rabbits for a mucomembranous irritant test, which showed no obvious abnormalities. nih.gov Non-human primates, with their closer physiological resemblance to humans, can offer crucial insights, particularly regarding reproductive physiology. nih.gov

Metabolic Transformations and Disposition in Biological Systems Preclinical Focus

Characterization of Promestrienum Metabolic Pathways in Animal Models

The metabolic journey of this compound in animal models has been a subject of investigation, revealing complex and sometimes conflicting pathways. As a diether of estradiol (B170435), its structure, specifically the 3-propyl and 17β-methyl ether groups, is believed to offer protection against rapid degradation. wikipedia.org

One proposed metabolic pathway involves hepatic biotransformation. Studies utilizing perfused rat liver models have indicated that this compound can undergo de-etherification, a process where the ether groups are cleaved, leading to the formation of estradiol. nih.gov This estradiol can then follow its known metabolic route, being reversibly converted into estrone (B1671321) and estriol (B74026). researchgate.net Further investigations with perfused rat liver identified the dehydrogenation product, 3-propyl ether estrone (PE1), and a 16α-hydroxylated derivative, 3-propyl ether estriol (PE3), as metabolites. cdnsciencepub.com More polar propylated metabolites were also detected, suggesting a multi-step degradation process. cdnsciencepub.com The appearance of phenolic steroids like estrone, estradiol, and estriol in these experiments supports the cleavage of the 3-propyl ether group. cdnsciencepub.com

Conversely, some research suggests that this compound exerts its biological effects primarily at the site of application with minimal systemic absorption and metabolism. wikipedia.orgchembk.comchemdad.com It has been proposed that its unique molecular structure allows it to be biologically active in situ without needing to be metabolized first. chembk.comchemdad.com This is supported by its very short biological half-life of less than 24 hours and the observation that topical application does not significantly alter systemic levels of sex hormone-binding globulin (SHBG) or estrone. chembk.com

A study in ovariectomized rats demonstrated that topical application of a 1% promestriene (B22492) gel was effective in reducing vaginal atrophy, confirming its biological activity in an animal model. nih.gov

Table 1: Potential Metabolites of this compound Identified in Preclinical Research

| Metabolite Name | Parent Compound | Metabolic Reaction | Species Studied |

| Estradiol | This compound | De-etherification | Rat (liver perfusion) |

| Estrone | Estradiol | Dehydrogenation | Rat (liver perfusion) |

| Estriol | Estradiol | Hydroxylation | Rat (liver perfusion) |

| 3-propyl ether estrone (PE1) | This compound | Dehydrogenation | Rat (liver perfusion) |

| 3-propyl ether estriol (PE3) | This compound | 16α-hydroxylation | Rat (liver perfusion) |

Enzymatic Activities Involved in this compound Biotransformation

The biotransformation of this compound is thought to be mediated by specific enzyme systems, primarily within the liver. The cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of many xenobiotics and endogenous compounds like steroids, are implicated in the breakdown of this compound. researchgate.netnih.gov

Specifically, the metabolism of this compound is suggested to be hepatic and proceed via the CYP3A4 and CYP1A2 enzymes. researchgate.net These enzymes are believed to be responsible for the initial de-etherification steps that can lead to the formation of estradiol. researchgate.net The involvement of oxygen-dependent enzymatic systems was demonstrated in perfused rat liver studies, where metabolism was significantly reduced under nitrogen atmosphere. cdnsciencepub.com Furthermore, stimulation of the animals with phenobarbital, a known inducer of hepatic microsomal enzymes, resulted in an activation of the entire metabolic process for this compound. cdnsciencepub.com This suggests that its metabolism is mainly located in the hepatic microsomes, where CYP enzymes are abundant. cdnsciencepub.comconicet.gov.ar

Despite the involvement of these enzymes, the ether groups at the C3 and C17 positions of the estradiol molecule are thought to provide a degree of protection against rapid hepatic degradation, slowing down the metabolic transformations compared to free estradiol. cdnsciencepub.com

Table 2: Enzymes Potentially Involved in this compound Biotransformation

| Enzyme Family | Specific Enzyme(s) | Proposed Role | Evidence Source |

| Cytochrome P450 | CYP3A4, CYP1A2 | Hepatic metabolism, potentially de-etherification | Commercial and review literature researchgate.net |

| Hepatic Microsomal Enzymes | Not specified | Overall metabolism, including dehydrogenation and hydroxylation | Perfused rat liver studies cdnsciencepub.com |

Inter-species Differences in Metabolic Fate in Preclinical Research

Significant differences in the absorption, distribution, and subsequent metabolic fate of this compound have been observed between different species in preclinical research. These variations are critical for extrapolating animal data to human contexts.

A key study highlighted a stark contrast in the percutaneous absorption of tritium-labeled this compound between rats and humans. nih.gov In rats with an occluded application site, there was extensive and continuous absorption of the tritium (B154650) label, amounting to approximately 50% of the dose over three days. nih.gov Even when the unabsorbed substance was removed after 6 hours, about 25% of the applied dose had already been absorbed and was later excreted. nih.gov In stark contrast, less than 1% of the dose applied to the skin of human volunteers was absorbed and subsequently excreted within 6 hours. nih.gov This marked difference in absorption inherently leads to a different metabolic burden and disposition profile between the species.

Following absorption in rats, tissue distribution analysis showed that the highest concentrations of the tritium label were found in the liver, adrenal glands, and ovaries. nih.gov The high concentration in the liver is consistent with it being the primary site of metabolism for absorbed this compound. nih.gov

While direct comparative studies detailing the full metabolic profiles of Promestriene in different animal species (e.g., rat versus rabbit) are not extensively documented in the available literature, the pronounced difference in absorption between rats and humans underscores the importance of species-specific considerations in preclinical research.

Table 3: Comparison of Percutaneous Absorption of ³H-Promestrienum in Rats and Humans

| Species | Dose Applied | Application Conditions | Absorption Rate |

| Rat | ca. 30 µg/cm² | Occluded | ~50% of dose in 3 days |

| Human | 0.1-0.5 mg/cm² | Unoccluded | < 1% of dose in 6 hours |

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Estrogen Receptor Agonism/Antagonism

The interaction of any steroidal ligand with the estrogen receptor is governed by specific structural features that dictate binding affinity and subsequent functional response (agonism or antagonism). For estrogens, the phenolic A-ring with a hydroxyl group at the C3 position is a critical determinant for high-affinity binding to both ERα and ERβ. nih.govnih.govacs.org This phenolic hydroxyl group acts as a crucial hydrogen bond donor and acceptor, anchoring the ligand in the hydrophobic ligand-binding pocket of the receptor. acs.org

In promestrienum, the C3 hydroxyl is etherified with a propyl group, and the C17 hydroxyl is converted to a methyl ether. drugbank.com This modification of the essential C3 phenol (B47542) group would typically be expected to significantly reduce binding affinity for the estrogen receptor. nih.gov However, promestriene (B22492) is designed to act as an estrogen analog that binds to and activates estrogen receptors in target tissues, mimicking the effects of natural estrogens. patsnap.compatsnap.com Its efficacy is primarily local, with minimal systemic absorption, a property attributed to these ether modifications. patsnap.commedchemexpress.com

The modifications at C3 and C17 render this compound a prodrug-like molecule. It is plausible that local metabolic activity in vaginal tissue cleaves these ether linkages, releasing estradiol (B170435) or a related active metabolite to bind to the estrogen receptors. Studies on C17 alkyl esters of estradiol have shown that they exert their estrogenic effects only after hydrolysis to the free steroid. nih.gov This localized bioactivation would explain this compound's targeted action and low systemic activity.

The nature of the substituent at C17 and other positions on the steroid scaffold can modulate the ligand's activity, potentially conferring a selective profile for either ERα or ERβ. mdpi.com The ligand-binding domains of ERα and ERβ are highly homologous, but differ by two key amino acids (Leu384/Met421 in ERα vs. Met336/Ile373 in ERβ). mdpi.com These differences can be exploited to design subtype-selective ligands. While specific data on this compound's affinity for ERα versus ERβ is not extensively detailed in the provided search results, its agonist activity suggests that upon potential activation, it induces a conformational change in the receptor that facilitates interaction with coactivator proteins and initiates gene transcription. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Analogs

QSAR models for ER ligands typically correlate biological activity (such as receptor binding affinity) with molecular descriptors. Key descriptors identified in various studies include:

Hydrophobicity (logP): The ligand-binding pocket of the ER is highly hydrophobic, and a compound's lipophilicity is a critical factor for binding. acs.orgu-tokyo.ac.jp

Molar Refractivity (MR): This descriptor relates to the volume and polarizability of a molecule or substituent. QSAR studies have shown that there is a limited tolerance for steric bulk at certain positions of the steroid nucleus. u-tokyo.ac.jpnih.gov

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or withdrawing properties of substituents, which can influence hydrogen bonding and other electronic interactions within the receptor pocket. nih.govresearchgate.net

For instance, a binary QSAR model developed for a diverse set of 463 estrogen analogs successfully predicted the binding activity ("active" vs. "inactive") with 94% accuracy, demonstrating the power of these computational approaches. nih.gov Another advanced 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), has been used to differentiate the structural features required for ER binding affinity from those necessary for inducing a mitogenic (cell proliferation) response. nih.gov Such studies revealed that for receptor affinity, electronegative features around the A-, B-, or C-rings are important, whereas the growth response is more dependent on properties near the C3-position. nih.gov

Applying these principles to this compound, a QSAR analysis of its analogs would likely focus on varying the length and nature of the alkyl ether chains at the C3 and C17 positions. The data from such a hypothetical study could be used to optimize properties like local tissue retention, rate of metabolic activation, and any residual systemic absorption.

| QSAR Descriptor | Relevance to Steroid-ER Interaction | Potential Impact of this compound's Modifications |

| Hydrophobicity (logP) | Crucial for entering the hydrophobic ligand-binding pocket. acs.orgu-tokyo.ac.jp | The propyl and methyl ether groups increase the lipophilicity of the estradiol scaffold, potentially enhancing membrane permeability and tissue retention. |

| Molar Refractivity (MR) | Relates to steric fit within the binding site; limited space at certain positions. u-tokyo.ac.jp | The size of the ether substituents would be a critical variable; larger groups might hinder optimal binding if the molecule acts directly without metabolism. |

| Hydrogen Bonding | The C3-OH and C17-OH of estradiol are key H-bond donors. acs.org | Etherification blocks these H-bonds, suggesting this compound likely acts as a prodrug, requiring metabolic cleavage to an active form with free hydroxyls. |

| Electronic Properties | Influence the strength of interactions with receptor amino acids. nih.govresearchgate.net | The ether linkages alter the electronic distribution compared to hydroxyl groups, affecting the molecule's interaction prior to any metabolic change. |

This table is generated based on established QSAR principles for estrogen receptor ligands.

Rational Design Principles for Steroid Analog Development

The development of synthetic steroid analogs like this compound is guided by rational design principles aimed at achieving a desired pharmacological profile, such as enhanced efficacy, improved safety, or tissue-selective action. nih.govresearchgate.net For estrogenic compounds, a primary goal has been the creation of Selective Estrogen Receptor Modulators (SERMs) that exhibit agonist activity in some tissues (e.g., bone) and antagonist activity in others (e.g., breast, uterus). researchgate.netnih.gov

The design of this compound exemplifies a different strategy within rational drug design: creating a locally-acting agent with minimal systemic effects . The core principles behind its design likely involved:

Metabolic Lability for Localized Action: The ether linkages at C3 and C17 were likely introduced to create a molecule that is readily metabolized in the target tissue (vaginal mucosa) but has low systemic bioavailability. This "prodrug" or "soft drug" approach ensures the therapeutic effect is concentrated where it is needed, thereby avoiding systemic estrogenic side effects. patsnap.comnih.gov

Modulation of Physicochemical Properties: The addition of the ether groups increases the lipophilicity of the estradiol molecule. This change is intended to control the drug's absorption, distribution, and duration of action within the local tissue environment.

Preservation of the Steroid Scaffold: The fundamental four-ring gonane (B1236691) structure of estradiol is maintained, as it serves as the essential template for recognition by the estrogen receptor. nih.gov The design focuses on modifying the functional groups to fine-tune the activity rather than altering the core structure.

Analytical Methodologies for Research and Discovery

Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification

The accurate identification and quantification of promestriene (B22492) in pharmaceutical formulations and biological samples are predominantly achieved through chromatographic methods, often coupled with spectroscopic detectors. mdpi.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of promestriene. researchgate.netresearchgate.net

Several HPLC methods have been developed and validated for the determination of promestriene and its related substances. researchgate.netresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). researchgate.net Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength, for instance, 280 nm. researchgate.net The linearity of these methods has been demonstrated over a range of concentrations, ensuring accurate quantification. researchgate.net For instance, one method showed a linear range of 2.0-200 g/mL with a high correlation coefficient. researchgate.net

For enhanced sensitivity and selectivity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an invaluable tool. scirp.orgnih.govresearchgate.net This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for the quantification of very low concentrations of the analyte. scirp.orgnih.gov Studies have utilized LC-MS/MS to confirm the low systemic absorption of promestriene after topical administration. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that can be employed for the analysis of estrogens and their derivatives. mdpi.com While less common for routine analysis of promestriene compared to HPLC, GC-MS offers high resolution and sensitivity. mdpi.com

Interactive Data Table: Chromatographic Methods for Promestriene Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Waters Nova-Pak C18 | Phosphate (B84403) buffer-methanol (2:98) | UV at 280 nm | Determination of promestriene and related substances | researchgate.net |

| HPLC | Inertsil ODS-3 (150mm × 4.6mm, 5μm) | Phosphate buffer and acetonitrile (gradient elution) | Not specified | Separation of cethromycin (B1668416) and related substances (example of a similar compound analysis) | researchgate.net |

| HPLC | Shim-pack VP-ODS C18 (250 mm × 4.6 mm, 5 μm) | Monobasic potassium phosphate buffer and methanol (35:65) | UV at 291 nm | Determination of torasemide and related substances (example of a similar compound analysis) | researchgate.net |

| LC-MS/MS | Not specified in abstracts | Not specified in abstracts | Tandem Mass Spectrometry | Quantification of estrone (B1671321) and estradiol (B170435) in serum | scirp.org |

| GC-MS | Not specified in abstracts | Not specified in abstracts | Mass Spectrometry | Analysis of phytoestrogens | mdpi.com |

Biochemical Assays for Receptor Binding and Enzyme Activity

To understand the biological activity of promestriene, various biochemical assays are employed to assess its binding to estrogen receptors (ERs) and its influence on enzyme activity. patsnap.compatsnap.comnih.gov Promestriene, being a synthetic estrogen, exerts its effects by interacting with estrogen receptors. patsnap.compatsnap.com

Competitive binding assays are fundamental in determining the affinity of promestriene for estrogen receptors. nih.gov These assays typically use a radiolabeled form of estradiol, the natural ligand, and measure the ability of promestriene to displace it from the receptor. nih.gov The results are often expressed as a relative binding affinity (RBA) compared to estradiol. nih.gov A comprehensive study that evaluated 188 natural and xenochemicals for their ER binding affinity provides a framework for how such assays are conducted. nih.gov

The mechanism of action of promestriene involves binding to estrogen receptors, which then act as transcription factors to regulate gene expression. patsnap.com The binding of promestriene to these receptors initiates a cascade of events leading to the desired therapeutic effects, such as the regeneration of the vaginal epithelium. patsnap.compatsnap.com

The metabolism of promestriene involves hepatic enzymes, specifically cytochrome P450 enzymes like CYP3A4 and CYP1A2. researchgate.net Assays to study the activity of these enzymes in the presence of promestriene can provide insights into its metabolic fate and potential drug-drug interactions.

Interactive Data Table: Biochemical Assays for Promestriene

| Assay Type | Target | Purpose | Key Findings | Reference |

| Competitive Estrogen Receptor Binding Assay | Estrogen Receptor (ER) | To determine the binding affinity of promestriene to ER. | Promestriene binds to estrogen receptors, mimicking the action of natural estrogens. patsnap.compatsnap.com | nih.gov |

| Enzyme Activity Assays | CYP3A4, CYP1A2 | To investigate the metabolism of promestriene. | Promestriene is metabolized by hepatic enzymes. researchgate.net | researchgate.net |

| Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH) | Various cell lines | To assess the biocompatibility and potential cytotoxic effects. | Used to evaluate the safety of estrogen-containing formulations. mdpi.com | mdpi.com |

Molecular Biology Techniques for Gene Expression Analysis

Molecular biology techniques are essential for investigating the downstream effects of promestriene's interaction with estrogen receptors, specifically its impact on gene expression. nih.govscirp.org These methods allow researchers to identify which genes are turned on or off in response to promestriene treatment.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used technique to measure changes in the expression of specific genes. scirp.orgscirp.orgbiotechniques.comnih.gov Studies have utilized qRT-PCR to analyze the expression of estrogen-responsive genes, such as GREB1 (Growth Regulation by Estrogen in Breast Cancer 1), in breast cancer cell lines treated with promestriene. scirp.orgscirp.org These studies have shown that even at low concentrations, promestriene can stimulate the expression of GREB1, indicating its potential to activate estrogen-like cell signaling pathways. scirp.orgscirp.org

Flow cytometry is another valuable tool used in conjunction with molecular biology techniques. scirp.orgscirp.org For instance, it can be used to analyze cell proliferation in response to promestriene by measuring the dilution of fluorescent dyes like CFSE (Carboxyfluorescein succinimidyl ester) as cells divide. scirp.orgscirp.org

Interactive Data Table: Molecular Biology Techniques in Promestriene Research

| Technique | Application | Target Gene/Process | Key Findings | Reference |

| Quantitative RT-PCR | Analysis of gene expression | GREB1 | Low-dose promestriene stimulated GREB1 expression in breast cancer cell lines. scirp.orgscirp.org | scirp.orgscirp.orgresearchgate.net |

| Flow Cytometry (with CFSE) | Analysis of cell proliferation | Cell division | Promestriene did not stimulate proliferation of certain breast cancer cell lines in estrogen-replete conditions. scirp.orgscirp.org | scirp.orgscirp.org |

| Gene Expression Profiling (Microarrays/RNA-Seq) | Global analysis of gene expression changes | Transcriptome | Can be used to identify the full range of genes regulated by promestriene. | biotechniques.comnih.gov |

Advanced Research Paradigms and Future Directions

Application of Systems Biology Approaches to Estrogen Action

Systems biology offers a holistic view of the complex biological processes governed by estrogens by integrating multiple layers of biological information. By applying these "omics" technologies, researchers can move beyond a single-pathway analysis to a network-level understanding of how synthetic estrogens like Promestrienum modulate cellular function.

Transcriptomics: High-throughput analysis of the transcriptome—the complete set of RNA transcripts—reveals how estrogens regulate gene expression. For instance, studies on estradiol (B170435) have utilized microarray and RNA-sequencing to identify extensive networks of estrogen-responsive genes in tissues like the endometrium and breast cancer cells. nih.govresearchgate.net This approach can elucidate the specific gene signatures activated or repressed by this compound in target tissues, such as the vaginal epithelium, providing a detailed map of its molecular footprint. By comparing the transcriptomic profile of this compound to that of estradiol, researchers can identify both common and unique pathways affected by this synthetic analog.

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. Mass spectrometry-based proteomics has been instrumental in identifying the protein interaction networks of the estrogen receptor. umich.edunih.govmdpi.comacs.org When an estrogen binds to its receptor, it recruits a host of co-activator and co-repressor proteins that ultimately determine the transcriptional output. nih.gov Proteomic analysis can be used to characterize the specific "receptosome" (the receptor and its associated proteins) that forms upon this compound binding. nih.gov This would reveal whether this compound favors the recruitment of a unique set of protein partners compared to endogenous estrogens, potentially explaining its localized action and distinct physiological profile.

Metabolomics: Metabolomics is the comprehensive study of metabolites within a biological system. Estrogen signaling is known to have a profound impact on cellular metabolism. elifesciences.orgacs.orgnih.govfrontiersin.org Untargeted metabolomics can identify the metabolic pathways significantly altered by this compound in target cells. For example, studies have shown that estrogen can affect pathways like the pentose (B10789219) phosphate (B84403) pathway to influence cell proliferation. nih.gov Applying this to this compound could uncover how it specifically modulates the metabolic environment of vaginal or endometrial cells to produce its therapeutic effects.

Interactive Table: Key Systems Biology Approaches for Studying Estrogen Action

| Approach | Focus of Study | Potential Application to this compound |

|---|---|---|

| Transcriptomics | Gene expression patterns (RNA) | Identifying specific genes regulated by this compound in vaginal epithelium. |

| Proteomics | Protein expression and interaction networks | Characterizing the unique protein cofactors recruited by the estrogen receptor when bound to this compound. |

| Metabolomics | Small molecule metabolite profiles | Uncovering the specific metabolic pathways altered by this compound to exert its local effects. |

Computational Modeling and In Silico Predictions in Steroid Hormone Research

Computational approaches are revolutionizing steroid hormone research by enabling the prediction of molecular interactions and biological activities before they are tested in the lab. These in silico methods are particularly valuable for understanding the behavior of synthetic steroids like this compound.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor. nih.govumpr.ac.idmdpi.com Molecular docking simulations can model the interaction of this compound with the ligand-binding pocket of estrogen receptor subtypes (ERα and ERβ). nih.govumpr.ac.idnih.govresearchgate.net These simulations can provide insights into the specific amino acid residues involved in the binding, the stability of the complex, and the conformational changes induced in the receptor. This information is crucial for understanding the molecular basis of this compound's agonist activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov While docking provides a static snapshot, MD simulations can reveal the flexibility of the complex and the stability of the interactions. This can help to predict the residence time of this compound in the estrogen receptor's binding pocket and how its binding might differ from that of endogenous estrogens under physiological conditions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.govnih.govu-tokyo.ac.jpresearchgate.net By analyzing a dataset of estrogenic compounds with known receptor binding affinities, QSAR models can be developed to predict the activity of new or untested compounds like this compound. mdpi.comnih.govnih.gov These models can help in screening large libraries of synthetic steroids for potential estrogenic activity and in optimizing their structure for desired therapeutic effects.

Interactive Table: Computational Tools in Steroid Hormone Research

| Technique | Purpose | Relevance for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to its receptor. | Visualizing how this compound fits into the estrogen receptor's binding pocket. |

| Molecular Dynamics | Simulates the movement of atoms in a ligand-receptor complex over time. | Assessing the stability of the this compound-estrogen receptor complex. |

| QSAR | Relates chemical structure to biological activity. | Predicting the estrogenic potency of this compound based on its molecular structure. |

Development of Advanced In Vitro and Organoid Models

The development of three-dimensional (3D) in vitro models, particularly organoids, has provided researchers with powerful tools to study tissue physiology and disease in a more biologically relevant context than traditional 2D cell cultures.

Endometrial and Vaginal Organoids: Researchers have successfully established protocols for generating organoids from human endometrial and vaginal tissues. nih.govfrontiersin.orgresearchgate.netresearchgate.netpnas.orgnih.govnih.govnih.govfrontiersin.orgnih.govmednexus.orgkuleuven.bemdpi.combiologists.com These organoids are self-organizing 3D structures that recapitulate the cellular composition and architecture of the original tissue. nih.govmednexus.org Importantly, endometrial and vaginal organoids have been shown to be hormone-responsive. pnas.orgnih.govnih.govoup.com They respond to estrogen by increasing the expression of estrogen and progesterone (B1679170) receptors and by stimulating cell proliferation, mimicking the proliferative phase of the menstrual cycle. pnas.orgnih.gov

These organoid models provide an exceptional platform to study the specific effects of this compound on its target tissues. By treating vaginal or endometrial organoids with this compound, researchers can directly observe its impact on cell proliferation, differentiation, and gene expression in a human-relevant system. This allows for a detailed investigation of its localized action and can help to bridge the gap between preclinical studies and clinical outcomes. Furthermore, these models can be used for comparative studies, directly contrasting the effects of this compound with those of other natural and synthetic estrogens.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Promestrienum in preclinical studies?

- Methodological Answer :

- Synthesis : Use high-performance liquid chromatography (HPLC) with UV detection for purity validation (>98%), referencing established steroid synthesis protocols .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm structural integrity. Cross-validate results with computational models (e.g., density functional theory) .

- Reproducibility : Document reaction conditions (temperature, solvent ratios) in triplicate and report deviations >5% .

Q. How can researchers design in vitro assays to evaluate this compound’s receptor-binding affinity?

- Methodological Answer :

- Assay Design : Use competitive binding assays with radiolabeled ligands (e.g., ³H-estradiol) and estrogen receptor-positive cell lines (e.g., MCF-7). Include positive/negative controls and dose-response curves (1 nM–10 µM) .

- Data Validation : Apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC₅₀ values. Address batch variability by repeating assays across three independent cell passages .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved across studies?

- Methodological Answer :

-

Meta-Analysis : Aggregate data from ≥5 independent studies into a standardized table (Table 1) comparing variables (e.g., bioavailability, half-life). Use Cochran’s Q-test to assess heterogeneity .

-

Source Evaluation : Identify confounding factors (e.g., animal models, administration routes) through subgroup analysis. Validate findings via in silico pharmacokinetic modeling (e.g., GastroPlus) .

Table 1 : Comparative Pharmacokinetic Parameters of this compound

Study Model System Bioavailability (%) Half-Life (h) Methodological Limitations A Rat (oral) 45 ± 6 8.2 ± 1.1 No fasting control B Mouse (IV) 92 ± 3 6.5 ± 0.8 Small sample size (n=6)

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent effects in heterogeneous tissue samples?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to differentiate tissue-specific responses (e.g., liver vs. uterine tissue). Use mixed-effects models to account for intra-subject variability .

- Contradiction Mitigation : Conduct sensitivity analysis to identify outlier datasets. Validate hypotheses using ex vivo organoid models .

Methodological Frameworks

Q. How can researchers optimize preclinical-to-clinical translation for this compound?

- Methodological Answer :

- Translational Design : Align animal dosing with allometric scaling (body surface area) and human equivalent dose (HED) calculations. Use physiologically based pharmacokinetic (PBPK) modeling to predict clinical outcomes .

- Gaps Identification : Compare preclinical efficacy thresholds (e.g., tumor regression in xenografts) with clinical trial phase I safety data .

Data Integrity & Reproducibility

Q. What strategies ensure reproducibility in this compound’s mechanistic studies?

- Methodological Answer :

- Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw NMR/MS spectra in supplementary materials .

- Collaborative Validation : Partner with independent labs for blinded replication of key experiments (e.g., receptor dimerization assays) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.